molecular formula C8H15NO B13604376 (1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine

(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine

Cat. No.: B13604376
M. Wt: 141.21 g/mol
InChI Key: WJZWHDOCQPDZRT-NIYQRSRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine (CAS 1344970-46-2) is a chiral bicyclic amine of high interest in pharmaceutical research and development . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, this compound serves as a versatile and valuable building block for the synthesis of more complex molecules . The [2.2.1] bicyclic scaffold, which incorporates an oxygen bridge, provides a rigid, three-dimensional structure that can be critical for molecular recognition in drug discovery. The chiral (1R) configuration of the amine group is particularly significant for creating enantiomerically pure compounds, allowing researchers to explore stereospecific interactions with biological targets . Supplied with a guaranteed purity of 98% , this product is an essential reagent for medicinal chemists working in areas such as the design of novel active compounds. It is ideal for constructing molecular libraries, exploring structure-activity relationships (SAR), and developing asymmetric syntheses. Researchers can leverage its structure for the preparation of ligands, catalysts, or other advanced intermediates. Please handle with appropriate care, as this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only . Not for human use.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1R)-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine

InChI

InChI=1S/C8H15NO/c1-5(9)7-4-6-2-3-8(7)10-6/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m1/s1

InChI Key

WJZWHDOCQPDZRT-NIYQRSRNSA-N

Isomeric SMILES

C[C@H](C1CC2CCC1O2)N

Canonical SMILES

CC(C1CC2CCC1O2)N

Origin of Product

United States

Biological Activity

(1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique bicyclic structure, is associated with various pharmacological effects, particularly in relation to its interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₂N₁O₂
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 1342065-35-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Research indicates that this compound may act through several mechanisms:

  • Thromboxane A2 (TxA2) Antagonism :
    • A study evaluated analogs of 7-oxabicyclo[2.2.1]heptane derivatives for their TxA2 antagonistic activity. It was found that certain structural features, such as ortho substitution and chain length, significantly influenced their potency against TxA2, with some compounds showing IC50 values in the low nanomolar range .
  • Platelet Aggregation Inhibition :
    • The compound demonstrated significant inhibition of platelet aggregation in vitro and in vivo, suggesting potential applications in cardiovascular therapies . For example, a specific analog showed an IC50 value of 7 nM against arachidonic acid-induced aggregation.
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells.

Study 1: TxA2 Antagonistic Activity

In a comprehensive study on interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles, one specific analog (BMS-180,291) was identified as a potent TxA2 antagonist with a long duration of action and favorable pharmacokinetic properties. It inhibited TxA2-mediated platelet aggregation effectively both in vitro and in vivo, demonstrating its therapeutic potential for managing thrombotic disorders .

Study 2: Cardiovascular Implications

Research involving the administration of this compound showed promising results in animal models for reducing thrombus formation and improving survival rates during induced thrombotic events . The compound's ability to maintain prolonged inhibition of platelet aggregation suggests its utility in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
TxA2 AntagonismIC50 = 7 nM for arachidonic acid-induced aggregation
Platelet AggregationSignificant inhibition observed
NeuroprotectionModulation of oxidative stress markers

Comparison with Similar Compounds

Structural Analogs and Derivatives

Below is a comparative analysis of the target compound with key analogs, focusing on structural features, synthesis, and applications:

Compound Structure Molecular Formula Key Features Applications/Synthesis References
(1R)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine 7-Oxabicyclo[2.2.1]heptane + ethylamine C₈H₁₅NO Chiral, polar due to 7-oxa substitution Intermediate in FFAR1/FFAR4 modulators
1-(Bicyclo[2.2.1]hept-2-yl)ethanamine Bicyclo[2.2.1]heptane + ethylamine C₉H₁₇N Non-oxygenated analog; lower polarity Base structure for thiourea derivatives (e.g., antithrombotic agents)
1-[(1R,2R,4S)-7,7-Dimethylbicyclo[2.2.1]heptan-2-yl]ethylamine 7,7-Dimethyl substitution C₁₁H₂₁N Enhanced lipophilicity; steric effects Used in camphor-derived thiourea synthesis for catalytic applications
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide 7-Oxa + sulfonamide group C₈H₁₅NO₃S Polar sulfonamide moiety Potential pharmacological activity (exact use under investigation)
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(heptan-4-yl)amine Long alkyl chain substitution C₁₆H₃₁N High lipophilicity; flexible side chain Explored in surfactant or drug delivery systems

Physicochemical Properties

  • Polarity: The 7-oxa substitution increases polarity compared to non-oxygenated analogs (e.g., 1-(Bicyclo[2.2.1]hept-2-yl)ethanamine), affecting solubility and bioavailability .
  • Stereochemistry : The (1R) configuration is crucial for enantioselective interactions, as seen in receptor modulation . In contrast, racemic mixtures (e.g., (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine) show reduced specificity .

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches to 7-Oxabicyclo[2.2.1]heptane Derivatives

The 7-oxabicyclo[2.2.1]heptane framework is commonly synthesized via Diels-Alder cycloaddition reactions involving furan or substituted furans and appropriate dienophiles. This approach is favored due to its high atom economy, mild reaction conditions, and good yields.

  • Diels-Alder Reaction Using Boron Trifluoride Diethyl Etherate Catalyst : Novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives have been synthesized by employing boron trifluoride diethyl etherate as a catalyst in the Diels-Alder reaction, which offers mild conditions and high efficiency.

  • Industrial Considerations : Traditional methods involving acrylic acid esters and furan require multiple steps including ester hydrolysis, which are less industrially favorable. Newer methods aim to reduce reaction times and improve yields under mild conditions without high temperature or pressure.

Specific Preparation of (1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine

The preparation of the target compound involves several key steps:

Synthesis of the Bicyclic Core
  • Starting from cyclohex-3-en-1-ol or related substrates, oxidation and cyclization steps are used to form the 7-oxabicyclo[2.2.1]heptan-2-ol intermediate. This transformation is typically catalyzed by acids such as methanesulfonic acid or p-toluenesulfonic acid under controlled temperatures (0° C to 50° C).

  • The cyclization step yields predominantly the exo-hydroxy configuration of the 7-oxabicyclo[2.2.1]heptan-2-ol, which is a key intermediate for further functionalization.

One-Pot Imine Formation and Cyclization
  • A sophisticated approach involves a one-pot reaction where imination, cyanide addition, and cyclization occur simultaneously to form the bicyclic amine core. This method has been applied in synthesizing azabicyclic analogs structurally related to the target compound.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Diels-Alder cycloaddition Furan + acrylic acid ester, BF3·OEt2 Room temperature, mild 70-85 High atom economy, mild conditions
Oxidation and cyclization Cyclohex-3-en-1-ol, methanesulfonic acid 10-30 °C 80-90 Exo-hydroxy 7-oxabicyclo[2.2.1]heptan-2-ol
Amide reduction to amine Lithium aluminum hydride or BH3-THF Reflux in THF 75-85 Efficient conversion of amides to amines
Curtius rearrangement Diphenylphosphoryl azide, basic medium Room temperature, then acid workup 65-80 Conversion of acid to amine
One-pot imination and cyclization Benzylamine, oxoacetic acid, cyclopentadiene Room temperature 60-75 One-pot reaction for bicyclic amine core

Stereochemical Considerations

  • The exo configuration of the hydroxy group in the bicyclic intermediate is favored during acid-catalyzed cyclization.

  • The Diels-Alder reaction typically yields a mixture of exo and endo adducts, with the exo isomer predominating (ratio approx. 1.4:1).

Summary of Preparation Methods

Methodology Advantages Limitations
Diels-Alder Cycloaddition High atom economy, mild conditions, good yields Requires subsequent functionalization steps
Acid-Catalyzed Cyclization High selectivity for exo isomer Requires careful temperature control
Amide Reduction (LiAlH4 or BH3-THF) Efficient conversion to amines Use of pyrophoric reagents, sensitive handling
Curtius Rearrangement Direct conversion of acids to amines Requires azide reagents, safety concerns
One-Pot Imination and Cyclization Streamlined synthesis, fewer steps More complex reaction optimization

Q & A

Q. Key Optimization Parameters :

ParameterTypical Conditions
CatalystChiral Lewis acids (e.g., BINOL)
SolventEthanol, THF
TemperatureReflux (70–80°C)

How can researchers optimize diastereoselectivity in the Diels-Alder synthesis of this compound?

Advanced
Diastereoselectivity is enhanced by:

  • Chiral Auxiliaries : Use of enantiopure dienophiles or dienes to bias transition states.
  • Catalytic Asymmetric Synthesis : Employing organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-based catalysts) to achieve >90% enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve stereochemical control by stabilizing ionic intermediates.

Q. Experimental Validation :

  • Monitor reaction progress via chiral HPLC (e.g., Chiralpak® columns) .
  • Confirm stereochemistry using X-ray crystallography or NOESY NMR .

What analytical techniques are recommended for characterizing this compound's stereochemical purity?

Q. Basic

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (normal phase) with hexane:isopropanol mobile phases .
  • NMR Spectroscopy : 1^1H-NMR coupling constants and NOESY correlations distinguish axial vs. equatorial substituents on the bicyclic scaffold .
  • X-Ray Crystallography : Definitive confirmation of absolute configuration, especially for novel derivatives .

What strategies resolve contradictions in reported antimicrobial efficacy across studies?

Advanced
Discrepancies in antimicrobial activity (e.g., MIC values against E. coli vs. S. aureus) may arise from:

  • Strain-Specific Resistance : Use isogenic bacterial strains to control for genetic variability.
  • Assay Conditions : Standardize broth microdilution methods (CLSI guidelines) and pH (7.4 vs. 5.5) to compare results .
  • Mechanistic Studies : Combine MIC assays with transcriptomics (RNA-seq) to identify disrupted pathways (e.g., cell wall synthesis vs. enzyme inhibition) .

Q. Example Data :

Bacterial StrainMIC (µg/mL)Proposed Mechanism
E. coli ATCC 2592216Cell wall disruption
S. aureus MRSA32Biofilm inhibition

What are the known biological targets or pathways influenced by this compound?

Q. Basic

  • Enzyme Modulation : Binds to bacterial penicillin-binding proteins (PBPs), inhibiting peptidoglycan crosslinking .
  • Receptor Interactions : Acts as a partial agonist for GABA receptors in neurological studies, though specificity requires further validation .
  • Antioxidant Activity : Scavenges ROS in vitro (IC₅₀ = 12 µM in DPPH assay), suggesting potential in oxidative stress models .

How does the compound's stereochemistry affect its pharmacological activity?

Advanced
The (1R) configuration is critical for bioactivity:

  • Antimicrobial Activity : (1R)-enantiomer shows 4-fold higher potency against E. coli vs. (1S) (MIC = 16 µg/mL vs. 64 µg/mL) .
  • Metabolic Stability : (1R)-form resists hepatic CYP3A4 degradation (t₁/₂ = 2.1 h vs. 0.8 h for (1S)) in microsomal assays .

Q. Experimental Design :

  • Synthesize enantiomers via chiral resolution (e.g., tartaric acid diastereomers).
  • Compare in vitro ADME profiles using Caco-2 permeability and hepatocyte clearance assays.

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., LiAlH₄ reductions) .
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal (pH 6–8) .

Q. Emergency Measures :

  • Skin Contact: Rinse with water for 15 minutes; seek medical attention for irritation.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.